molecular formula C11H8F3NO3 B2397387 2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid CAS No. 380430-75-1

2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid

Cat. No. B2397387
CAS RN: 380430-75-1
M. Wt: 259.184
InChI Key: YQRSWYLDDWXJEQ-UHFFFAOYSA-N
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Description

“2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid” is a chemical compound with the CAS Number: 565166-40-7 . It has a molecular weight of 255.15 .


Molecular Structure Analysis

The IUPAC name for this compound is (E)-2,2’- (4,4,4-trifluoro-3-oxobut-1-enylazanediyl)diacetic acid . The InChI code for this compound is 1S/C8H8F3NO5/c9-8 (10,11)5 (13)1-2-12 (3-6 (14)15)4-7 (16)17/h1-2H,3-4H2, (H,14,15) (H,16,17)/b2-1+ .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A series of compounds, including derivatives similar to 2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid, were synthesized and evaluated for their anticonvulsant and neuroprotective effects. One compound, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, demonstrated significant anticonvulsant activity and showed promising neuroprotective effects by lowering the levels of MDA and LDH (Hassan et al., 2012).

Stability and Degradation Studies

  • A study on Nitisinone (NTBC), a compound structurally related to this compound, investigated its stability and degradation products. The study identified two major stable degradation products, highlighting the importance of understanding the stability and potential risks and benefits of related compounds in medical applications (Barchańska et al., 2019).

Vasodilator Activity

  • Research on BAY 60-2770, a compound related to the query chemical, demonstrated vasodilator activity in pulmonary and systemic vascular beds. This suggests potential therapeutic applications for compounds within this chemical family in treating conditions like pulmonary hypertension (Pankey et al., 2011).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO3/c12-11(13,14)9(16)5-6-15-8-4-2-1-3-7(8)10(17)18/h1-6,15H,(H,17,18)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRSWYLDDWXJEQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)N/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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